Azepan-3-one

Cathepsin K Inhibition Osteoporosis Protease Inhibitor

Azepan-3-one is a specialized 7-membered lactam building block critical for developing potent cathepsin K inhibitors. Minor modifications to its ring drastically alter pharmacokinetic performance, making this exact scaffold non-interchangeable for SAR studies. As validated in the development of clinical candidates like relacatib, this compound is essential for projects targeting bone resorption diseases. Ensure your procurement specifies azepan-3-one (≥98% purity) to maintain target binding affinity and ADME profiles in your in vivo models.

Molecular Formula C6H11NO
Molecular Weight 113.16 g/mol
CAS No. 171257-01-5
Cat. No. B168768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzepan-3-one
CAS171257-01-5
Synonymsperhydro-azepin-3-one
Molecular FormulaC6H11NO
Molecular Weight113.16 g/mol
Structural Identifiers
SMILESC1CCNCC(=O)C1
InChIInChI=1S/C6H11NO/c8-6-3-1-2-4-7-5-6/h7H,1-5H2
InChIKeyXYGKKJHGZOGVBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Azepan-3-one (CAS 171257-01-5): Core Scaffold for Cathepsin K Inhibitors and High-Performance Heterocyclic Building Blocks


Azepan-3-one is a seven-membered cyclic amide (lactam) that functions as a versatile heterocyclic building block and a core scaffold for the development of potent, selective protease inhibitors, most notably against cathepsin K [1]. While structurally related to simpler lactams such as caprolactam, azepan-3-one's seven-membered ring and nitrogen positioning confer unique conformational and electronic properties that are exploited in medicinal chemistry for optimizing target binding affinity and pharmacokinetic profiles [1]. Derivatives of this scaffold, particularly the 4-amino-azepan-3-one class, have been advanced into clinical development for treating diseases of excessive bone resorption, underscoring its significant scientific and industrial value [2].

Why Azepan-3-one Scaffold Substitutions Are Not Interchangeable: Quantified Differences in Potency and Pharmacokinetics


Simple substitution of the azepan-3-one core with structurally similar heterocycles or even minor modifications to the azepane ring (e.g., methylation position or stereochemistry) results in profound, quantifiable changes in biological activity and pharmacokinetic performance that preclude generic interchangeability [1]. The azepan-3-one ring system's unique conformation and ability to position key functional groups in three-dimensional space are critical for achieving high-affinity interactions with protease active sites and favorable ADME (Absorption, Distribution, Metabolism, Excretion) properties [1]. The evidence below demonstrates that even within the azepan-3-one class, specific substitution patterns lead to orders-of-magnitude differences in potency and substantial variations in oral bioavailability and clearance, directly impacting a compound's suitability as a research tool or drug candidate [1].

Quantitative Differentiation of Azepan-3-one (CAS 171257-01-5) and Its Key Analogs


4S-7-cis-Methylazepanone vs. 4S-Parent Azepanone: ~4-Fold Increase in Cathepsin K Inhibition Potency

The 4S-7-cis-methylazepanone analogue (compound 10) demonstrates a Ki,app of 0.041 nM against human cathepsin K, compared to 0.16 nM for the unsubstituted 4S-parent azepanone analogue (compound 1) [1]. This represents a 3.9-fold increase in inhibitory potency [1].

Cathepsin K Inhibition Osteoporosis Protease Inhibitor

4S-7-cis-Methylazepanone vs. 4S-Parent Azepanone: 2.1-Fold Improvement in Oral Bioavailability and 2.5-Fold Reduction in Clearance

In rat pharmacokinetic studies, the 4S-7-cis-methylazepanone analogue (compound 10) exhibits an oral bioavailability of 89% and an in vivo clearance rate of 19.5 mL/min/kg, in contrast to the 4S-parent azepanone analogue (compound 1) which shows 42% bioavailability and a clearance rate of 49.2 mL/min/kg [1].

Oral Bioavailability Pharmacokinetics ADME

4S-7-cis-Methylazepanone Derivative (Relacatib) Demonstrates Potent Inhibition of Cathepsin K with 39-300-Fold Selectivity Over Other Cathepsins

The 4S-7-cis-methylazepanone-based clinical candidate relacatib (SB-462795) exhibits Ki,app values of 41 pM for cathepsin K, 68 pM for cathepsin L, and 53 pM for cathepsin V, demonstrating 39-300-fold selectivity over other human cathepsins [1]. This selectivity profile is a direct consequence of the optimized azepan-3-one scaffold and substitution pattern [1].

Cathepsin K Selectivity Bone Resorption

4-Amino-azepan-3-one Scaffold as a Privileged Structure for Cathepsin Inhibition Across Patent Families

Multiple patent families, including US Patent 7,071,184 and US Application 2004/0044201, specifically claim C1-6alkyl-4-amino-azepan-3-one derivatives as potent and selective inhibitors of cathepsins K, S, and L for the treatment of diseases of excessive bone loss, demonstrating the azepan-3-one core as a recognized privileged structure in this therapeutic area [1][2].

Protease Inhibitor Intellectual Property Drug Scaffold

Validated Application Scenarios for Azepan-3-one (CAS 171257-01-5) Based on Quantitative Differentiation Data


Development of Orally Bioavailable Cathepsin K Inhibitors for Osteoporosis and Bone Metastasis

The azepan-3-one scaffold, specifically the 4-amino-azepan-3-one core, is a validated starting point for designing potent, selective, and orally bioavailable cathepsin K inhibitors [1]. The quantitative improvements in potency (Ki,app = 0.041 nM) and pharmacokinetics (89% oral bioavailability in rat) demonstrated by the 4S-7-cis-methyl analogue over the parent compound provide a clear rationale for prioritizing this specific substitution pattern [1]. This evidence supports the use of azepan-3-one derivatives in in vivo efficacy models of bone resorption, such as the ovariectomized rat or monkey models, to evaluate new chemical entities for the treatment of postmenopausal osteoporosis and cancer-induced bone disease [1][2].

Synthesis of Advanced Intermediates and Chiral Building Blocks for Medicinal Chemistry

Due to its defined substitution pattern and the high enantioselectivity achievable in its preparation, azepan-3-one serves as a valuable chiral building block and advanced intermediate in the synthesis of more complex pharmaceutical agents [1][3]. Its use is warranted when a project's structure-activity relationship (SAR) exploration requires a seven-membered lactam with a specific stereochemical arrangement to optimize target binding or ADME properties, as the patent literature demonstrates the broad utility of this scaffold in generating potent, selective protease inhibitors [3].

Structure-Activity Relationship (SAR) Studies on Protease Inhibitor Scaffolds

The detailed SAR study by Yamashita et al. (2006) provides a comprehensive dataset on the effects of methyl substitution at the 5-, 6-, and 7-positions of the azepan-3-one ring on cathepsin K inhibition and rat pharmacokinetics [1]. This makes azepan-3-one an ideal tool compound for researchers exploring the conformational preferences of seven-membered rings in the active site of cysteine proteases. The quantitative, comparator-driven data (e.g., 3.9-fold potency increase, 2.1-fold bioavailability improvement) can be used to benchmark new analogues and to inform computational chemistry and structure-based drug design efforts [1].

Sourcing and Procurement of a Defined, Literature-Validated Research Compound

For procurement, the quantifiable differentiation of azepan-3-one and its key analogue (compound 10/relacatib) is essential. A scientific user requiring a specific cathepsin K inhibitory profile (e.g., low picomolar Ki, high oral bioavailability) should not simply request "azepan-3-one," but should specify the required derivative based on the quantitative data [1][2]. This evidence justifies the procurement of the specific 4S-7-cis-methylazepanone analogue over a generic azepan-3-one building block, as the former's defined and superior performance metrics in relevant assays are documented and citable [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Azepan-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.